

Application Notes and Protocols: DS-8895a in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: DS-8895

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Introduction

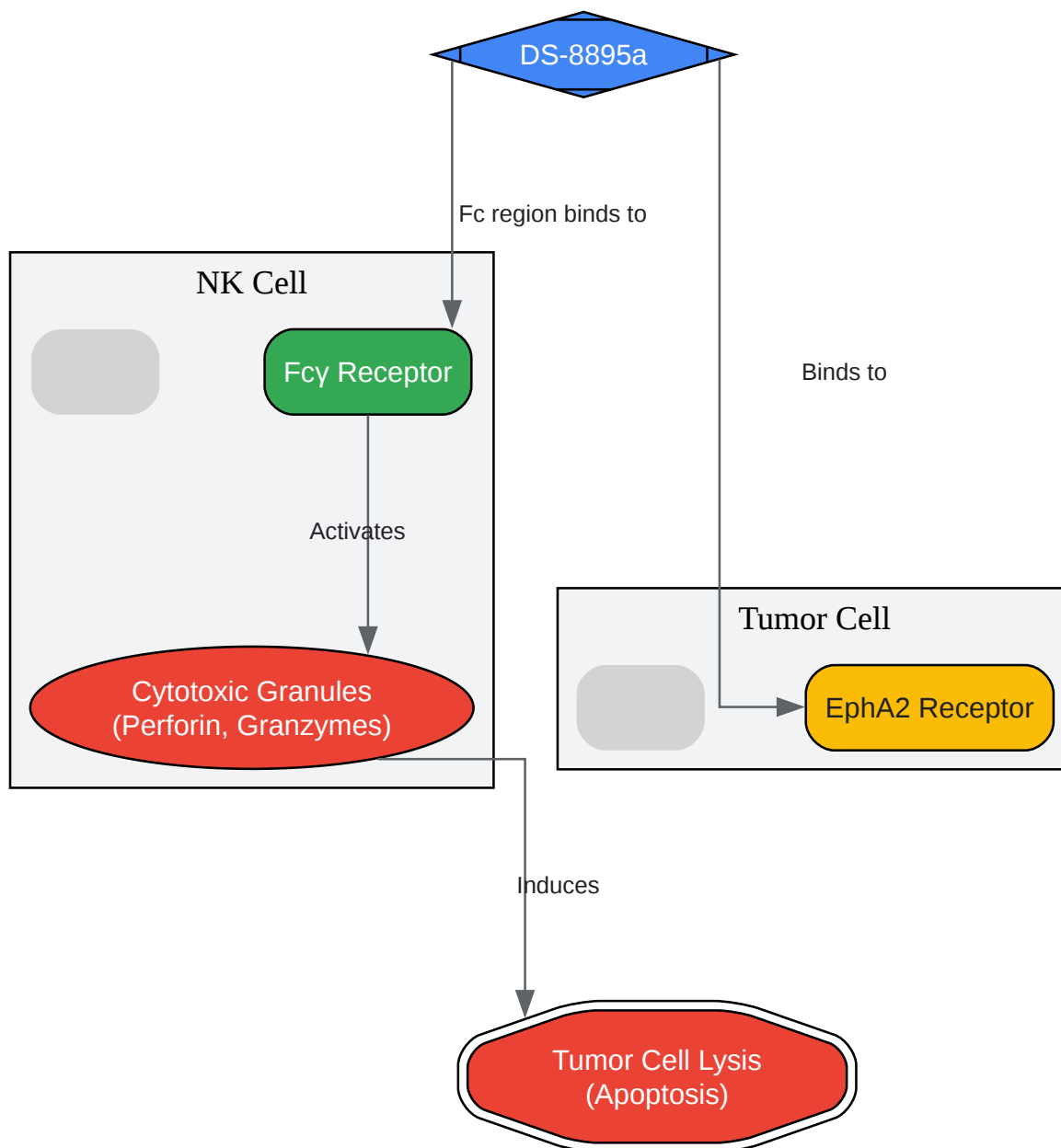
DS-8895a is a humanized, afucosylated monoclonal antibody targeting the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in a variety of solid tumors and associated with poor prognosis.[1] The afucosylation of **DS-8895a** enhances its binding affinity to the FcγRIIIa receptor on immune effector cells, leading to potent antibody-dependent cellular cytotoxicity (ADCC).[2] Preclinical studies in cell line-derived xenograft (CDX) models have demonstrated the dose-dependent anti-tumor activity of **DS-8895a**. [2] Patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity and microenvironment of human tumors, represent a critical platform for the advanced preclinical evaluation of novel therapeutics like **DS-8895a**. These models are invaluable for assessing efficacy, identifying predictive biomarkers, and exploring combination strategies.

This document provides detailed application notes and protocols for the evaluation of **DS-8895a** in PDX models, based on established methodologies and published data from related studies.

Signaling Pathway of DS-8895a

DS-8895a primarily exerts its anti-tumor effect through the induction of ADCC. Upon binding to EphA2 on the surface of tumor cells, the Fc region of **DS-8895a** is recognized by Fcγ receptors

on immune effector cells, such as Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules, leading to the lysis of the target tumor cell.



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Figure 1: Mechanism of Action of **DS-8895a** via ADCC.

Data Presentation: Efficacy of DS-8895a in PDX Models

The following tables summarize representative quantitative data on the anti-tumor efficacy of **DS-8895a** in various PDX models. This data is extrapolated from cell line-derived xenograft studies to illustrate potential outcomes in a PDX setting.[2]

Table 1: Dose-Dependent Efficacy of **DS-8895a** in a Breast Cancer PDX Model (e.g., BRX-001)

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume at Day 28 (mm ³) ± SEM	Tumor Growth Inhibition (%)	p-value vs. Vehicle
Vehicle Control	-	QW	1520 ± 185	-	-
DS-8895a	0.1	QW	1180 ± 150	22.4	<0.05
DS-8895a	1	QW	750 ± 110	50.7	<0.001
DS-8895a	10	QW	420 ± 85	72.4	<0.0001

Table 2: Efficacy of **DS-8895a** in a Gastric Cancer PDX Model (e.g., GAX-002)

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume at Day 21 (mm ³) ± SEM	Tumor Growth Inhibition (%)	p-value vs. Vehicle
Vehicle Control	-	QW	1250 ± 160	-	-
DS-8895a	10	QW	810 ± 125	35.2	<0.01

Table 3: Combination Efficacy of **DS-8895a** and Cisplatin in a Gastric Cancer PDX Model (e.g., GAX-003)

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume at Day 21 (mm ³) ± SEM	Tumor Growth Inhibition (%)	p-value vs. Vehicle
Vehicle Control	-	QW	1300 ± 175	-	-
DS-8895a	10	QW	850 ± 140	34.6	<0.01
Cisplatin	3	QW	920 ± 155	29.2	<0.05
DS-8895a + Cisplatin	10 + 3	QW	450 ± 95	65.4	<0.0001

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.

Materials:

- Fresh patient tumor tissue collected in sterile transport medium.
- Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) or similar).
- Matrigel® Basement Membrane Matrix.
- Surgical instruments (scalpels, forceps, scissors).
- Anesthesia (e.g., isoflurane or ketamine/xylazine).
- Antibiotics (e.g., penicillin/streptomycin).

- Phosphate-buffered saline (PBS).

Procedure:

- Tissue Processing:
 - Within 2-4 hours of surgical resection, wash the tumor tissue with cold PBS containing antibiotics.
 - In a sterile biosafety cabinet, mince the tumor tissue into small fragments (2-3 mm³).
- Implantation:
 - Anesthetize the recipient mouse.
 - Make a small incision in the skin on the flank of the mouse.
 - Create a subcutaneous pocket using blunt dissection.
 - Coat a tumor fragment in Matrigel® and insert it into the subcutaneous pocket.
 - Close the incision with surgical clips or sutures.
- Monitoring and Passaging:
 - Monitor the mice for tumor growth by caliper measurements twice weekly.
 - When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
 - Aseptically resect the tumor, remove any necrotic tissue, and process it for passaging into new cohorts of mice (as described in step 1). It is recommended to use early-passage PDXs (less than 5th passage) for studies.[\[3\]](#)

Protocol 2: In Vivo Efficacy Study of DS-8895a in PDX Models

This protocol describes the methodology for evaluating the anti-tumor activity of **DS-8895a** in established PDX models.

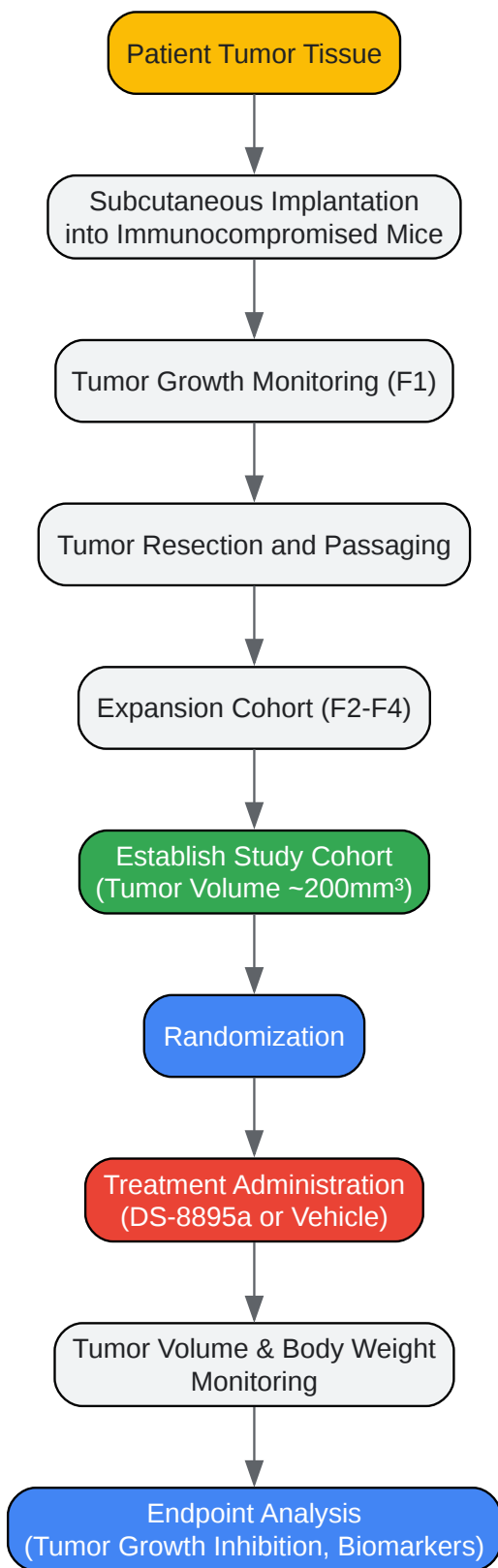
Materials:

- Established PDX-bearing mice with tumor volumes of 150-250 mm³.
- **DS-8895a** reconstituted in a suitable vehicle (e.g., sterile PBS).
- Vehicle control.
- Dosing syringes and needles.
- Calipers for tumor measurement.

Procedure:

- Randomization:
 - Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Dosing:
 - Administer **DS-8895a** or vehicle control via intravenous (IV) or intraperitoneal (IP) injection at the desired dose and schedule (e.g., 10 mg/kg, once weekly).
- Tumor Growth Monitoring:
 - Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - Monitor animal body weight and overall health status.
- Endpoint:
 - Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.

- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry, biomarker analysis).

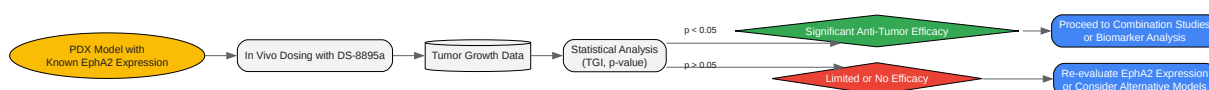


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Figure 2: Experimental workflow for **DS-8895a** evaluation in PDX models.

Logical Relationship: Interpreting Efficacy Data

The evaluation of **DS-8895a** efficacy in PDX models involves a logical progression from experimental execution to data interpretation and decision-making for further development.



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Figure 3: Logical flow for data interpretation and decision-making.

Discussion

The use of PDX models provides a robust platform for the preclinical assessment of **DS-8895a**. The conservation of key characteristics of the original patient tumor allows for a more accurate prediction of clinical response.[3] The protocols outlined in this document provide a framework for conducting these studies in a systematic and reproducible manner. The representative data highlights the potential for **DS-8895a** to induce significant tumor growth inhibition in EphA2-expressing PDX models, both as a monotherapy and in combination with standard-of-care chemotherapies. Further studies utilizing a diverse panel of PDX models will be crucial for identifying the patient populations most likely to benefit from **DS-8895a** therapy and for elucidating mechanisms of resistance.

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